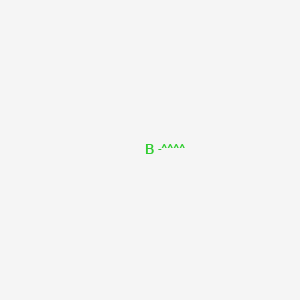

Boride(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boride(1-) is a chemical compound that is formed by combining boron with a negatively charged ion. This compound has been the subject of scientific research for many years due to its unique properties and potential applications in various fields. In

Aplicaciones Científicas De Investigación

1. Interdisciplinary Research and Material Development Boride(1-) has been a focus of interdisciplinary research, particularly in the development of new materials under both normal and extreme conditions. This includes the synthesis of single crystals, thin films, nanostructures, ceramics, and more. The 16th International Symposium on Boron, Borides, and Related Materials highlighted the extensive research in this area, emphasizing the discovery of superconductivity in MgB2, development of Nd-Fe-B hard magnets, and YB66 soft X-ray monochromators. The symposium also discussed applications in thermoelectric converters, composites, ceramics, and coatings (Tanaka, 2009).

2. Crystal Chemistry and Synthesis Routes Borides, including Boride(1-), have been studied for their varied crystal structures and bonding interactions. They have a wide range of material properties that can be tuned through chemistry, making them versatile for various applications. A review by Akopov, Yeung, and Kaner in 2017 reintroduced the developments in boride crystal chemistry over the past 60 years, tying structures to material properties and elaborating on convenient synthetic routes for preparing borides (Akopov, Yeung, & Kaner, 2017).

3. Two-Dimensional Boride Materials Research by Zhou et al. in 2021 focused on the synthesis of two-dimensional (2D) molybdenum boride sheets, termed 'boridene'. These sheets were synthesized through selective etching in aqueous hydrofluoric acid, demonstrating the potential for a new family of 2D materials for study. This development suggests future directions for 2D materials obtained through the chemical exfoliation of laminated compounds (Zhou et al., 2021).

4. Boride Layers for Industrial Applications Khor, Yu, and Sundararajan in 2005 investigated the formation of hard tungsten boride layers using spark plasma sintering boriding. Their research indicated potential industrial applications of metal borides as abrasive, corrosion-resistant, and electrode materials due to their high hardness, chemical inertness, and electronic conductivity (Khor, Yu, & Sundararajan, 2005).

5. Electrocatalytic Applications A study by Nsanzimana et al. in 2018 demonstrated the synthesis of iron-doped amorphous nickel boride on reduced graphene oxide (rGO) sheets. This hybrid exhibited outstanding oxygen evolution reaction (OER) performance and stability, highlighting the potential of metal borides in energy storage and conversion technologies (Nsanzimana et al., 2018).

6. Magnetic Properties and Metal-Rich Structures Research by Scheifers, Zhang, and Fokwa in 2017 explored the unique chemical properties of boron and its reactions with metals, leading to the large class of metal borides with varying compositions. These borides have been utilized for their magnetic properties, with applications in superconductors and magnets. The study emphasized the role of boron in constructing new structures with exciting properties, including the discovery of new boride structures containing unprecedented boron fragments (Scheifers, Zhang, & Fokwa, 2017).

Propiedades

Número CAS |

16971-29-2 |

|---|---|

Fórmula molecular |

C5H3N3S |

Peso molecular |

10.81 g/mol |

Nombre IUPAC |

boron(1-) |

InChI |

InChI=1S/B/q-1 |

Clave InChI |

XGLYHUVZMIRFNT-UHFFFAOYSA-N |

SMILES |

[B-] |

SMILES canónico |

[B-] |

Sinónimos |

Tetrahydroborate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)

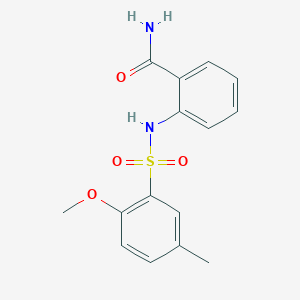

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)